molecular formula C31H56O2 B3243477 Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester CAS No. 157501-12-7

Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester

Cat. No.: B3243477
CAS No.: 157501-12-7
M. Wt: 460.8 g/mol
InChI Key: JXOGISMTOCGSHX-GDHXXOHCSA-N
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Description

farnesyl palmitate , is a naturally occurring compound found in various plant and animal sources. It is a fatty acid ester formed by the esterification of hexadecanoic acid (palmitic acid) with farnesol, a sesquiterpene alcohol

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of hexadecanoic acid with 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol (farnesol) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the compound can be produced using a similar esterification process but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production.

Types of Reactions:

  • Oxidation: Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester can undergo oxidation reactions to form corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the ester into the corresponding alcohol, farnesol.

  • Substitution: The compound can participate in substitution reactions, where functional groups on the ester are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, carboxylic acids.

  • Reduction Products: Farnesol.

  • Substitution Products: Various derivatives depending on the substituents involved.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis. Biology: It plays a role in the biosynthesis of cholesterol and other sterols in biological systems. Medicine: Farnesyl palmitate has been studied for its potential anti-inflammatory and antioxidant properties. Industry: It is used in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and skin-conditioning properties.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors involved in lipid metabolism and cell signaling pathways. The exact mechanism of action may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Farnesyl stearate: Similar to farnesyl palmitate but with a longer fatty acid chain (stearic acid instead of palmitic acid).

  • Methyl farnesate: A methyl ester derivative of farnesol.

  • Benzoic acid, (E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester: A benzoic acid derivative of the same sesquiterpene alcohol.

Uniqueness: Hexadecanoic acid, 3,7,11-trimethyl-2,6,10-dodecatrien-1-yl ester is unique due to its specific fatty acid composition and the presence of the trimethylated sesquiterpene alcohol, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-25-31(32)33-27-26-30(5)24-20-23-29(4)22-19-21-28(2)3/h21,23,26H,6-20,22,24-25,27H2,1-5H3/b29-23+,30-26+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOGISMTOCGSHX-GDHXXOHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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